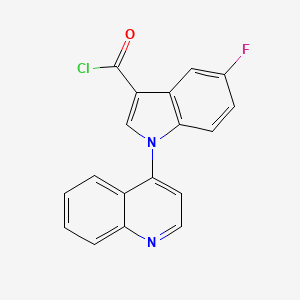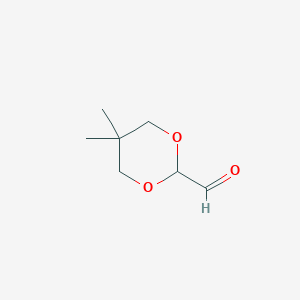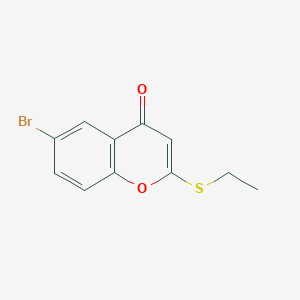![molecular formula C13H21N3 B8677495 [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with an aminomethyl group and a 2-pyridylethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with appropriate reagents to introduce the aminomethyl and 2-pyridylethyl groups. One common method involves the use of reductive amination, where piperidine is reacted with formaldehyde and 2-pyridylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the 2-pyridylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.
1-(2-Pyridylethyl)piperidine: A piperidine derivative with a 2-pyridylethyl group.
Uniqueness
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is unique due to the presence of both aminomethyl and 2-pyridylethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c14-11-12-4-8-16(9-5-12)10-6-13-3-1-2-7-15-13/h1-3,7,12H,4-6,8-11,14H2 |
InChI-Schlüssel |
QPXCXITWTRPFLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)


![[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-](/img/structure/B8677451.png)




![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)

